molecular formula C19H20O5 B228746 Pranchimgin CAS No. 13209-79-5

Pranchimgin

Cat. No.: B228746
CAS No.: 13209-79-5
M. Wt: 328.4 g/mol
InChI Key: FZZIJTGITFAJET-UHFFFAOYSA-N
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Description

Pranchimgin is a naturally occurring compound isolated from the plant Cachrys odontalgica . It belongs to the class of furocoumarins, which are known for their diverse biological activities. This compound has been studied for its potential therapeutic properties and its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pranchimgin can be synthesized through various chemical reactions involving the precursor molecules. One common method involves the cyclization of appropriate precursors under specific conditions to form the furocoumarin structure . The reaction typically requires the use of catalysts and controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from plant sources, particularly Cachrys odontalgica. The extraction process includes solvent extraction, purification, and crystallization to obtain pure this compound . Advanced techniques such as chromatography are often employed to enhance the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: Pranchimgin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

    Reduction: Reduction reactions can modify the functional groups in this compound, leading to the formation of new compounds.

    Substitution: Substitution reactions involve the replacement of specific atoms or groups in this compound with other atoms or groups, resulting in the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield hydroxylated derivatives, while reduction can produce reduced furocoumarins .

Scientific Research Applications

Pranchimgin has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of pranchimgin involves its interaction with cellular components, particularly DNA. This compound can intercalate into DNA, leading to the formation of cross-links upon exposure to ultraviolet light. This interaction disrupts DNA replication and transcription, resulting in cell death. The molecular targets of this compound include various enzymes and proteins involved in DNA repair and replication .

Comparison with Similar Compounds

Pranchimgin is unique among furocoumarins due to its specific chemical structure and biological activities. Similar compounds include:

This compound stands out due to its distinct chemical structure and the specific biological pathways it targets, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-[(2S)-7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl]propan-2-yl 3-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c1-11(2)7-18(21)24-19(3,4)16-9-13-8-12-5-6-17(20)23-14(12)10-15(13)22-16/h5-8,10,16H,9H2,1-4H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCLZBCFLJVBGA-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC(C)(C)C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC(=O)OC(C)(C)[C@@H]1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13209-79-5
Record name (-)-Prantschimgin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13209-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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